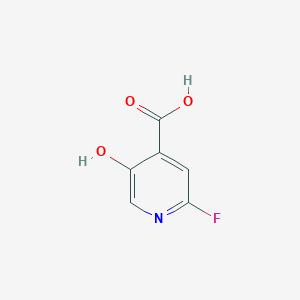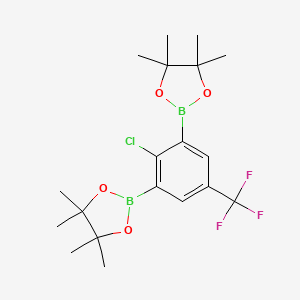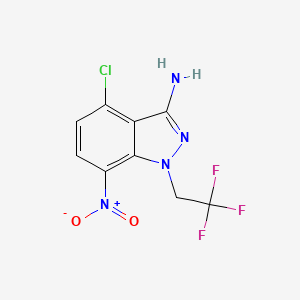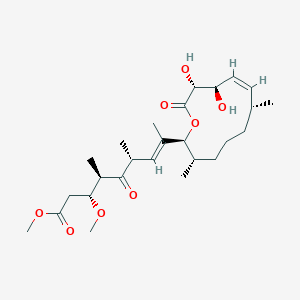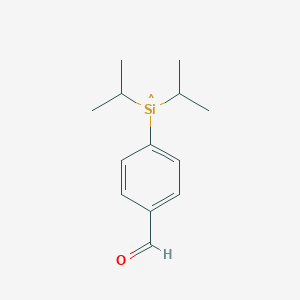
4-(Diisopropylsilyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diisopropylsilyl)benzaldehyde is an organic compound with the molecular formula C13H20OSi. It is a derivative of benzaldehyde, where the benzene ring is substituted with a diisopropylsilyl group at the para position. This compound is of interest in organic synthesis and material science due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
4-(Diisopropylsilyl)benzaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde diethyl acetal with n-butyllithium in tetrahydrofuran and hexane at -78°C under an inert atmosphere. This intermediate is then reacted with chlorodiisopropylsilane at temperatures ranging from -78°C to 20°C to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
化学反应分析
Types of Reactions
4-(Diisopropylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: 4-(Diisopropylsilyl)benzoic acid.
Reduction: 4-(Diisopropylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
科学研究应用
4-(Diisopropylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(Diisopropylsilyl)benzaldehyde primarily involves its reactivity due to the aldehyde group and the diisopropylsilyl substituent. The aldehyde group can participate in nucleophilic addition reactions, while the diisopropylsilyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
Benzaldehyde: The parent compound, which lacks the diisopropylsilyl group.
4-(Trimethylsilyl)benzaldehyde: Similar structure but with a trimethylsilyl group instead of diisopropylsilyl.
4-(Tert-butyldimethylsilyl)benzaldehyde: Contains a tert-butyldimethylsilyl group.
Uniqueness
4-(Diisopropylsilyl)benzaldehyde is unique due to the presence of the diisopropylsilyl group, which provides distinct steric and electronic effects compared to other silyl-substituted benzaldehydes.
属性
分子式 |
C13H19OSi |
|---|---|
分子量 |
219.37 g/mol |
InChI |
InChI=1S/C13H19OSi/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-11H,1-4H3 |
InChI 键 |
KWUTUYCLBAGJBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C1=CC=C(C=C1)C=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


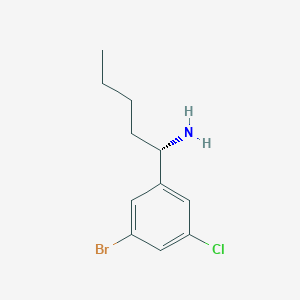


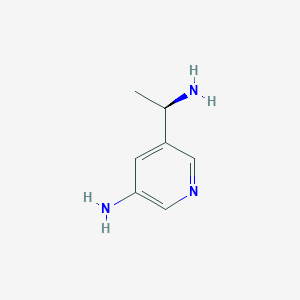
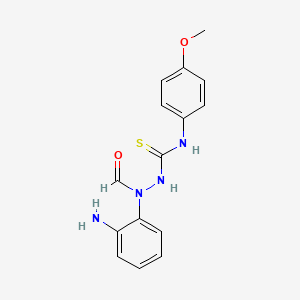
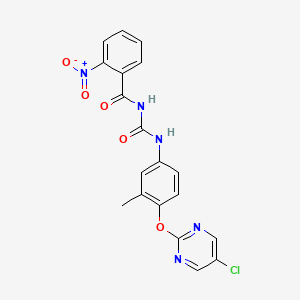

![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)
![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B12834089.png)

